molecular formula C22H27N5O5S B2665177 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898451-26-8

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2665177
CAS No.: 898451-26-8
M. Wt: 473.55
InChI Key: RCHLGHUUJFLPRD-UHFFFAOYSA-N
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Description

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with notable activity against CDK2 and CDK5. This compound is a key research tool in oncological studies for investigating uncontrolled cell proliferation, as the dysregulation of CDK2 is a hallmark of many cancers. Its mechanism involves binding to the ATP-binding pocket of the kinase, effectively halting the cell cycle progression, particularly at the G1/S phase transition, and inducing apoptosis in susceptible tumor cell lines. Beyond oncology, this inhibitor is valuable in neurodegenerative disease research , where CDK5 hyperactivation is implicated in pathological tau phosphorylation and neuronal death, making it a compound of interest for models of Alzheimer's disease. The molecular structure, featuring the morpholinopropyl moiety, enhances solubility and cellular permeability, while the thiourea linker and acetamide group contribute to its high binding affinity and selectivity profile. Researchers utilize this compound to dissect complex CDK-mediated signaling pathways, to study the effects of cell cycle arrest in various in vitro and in vivo models , and as a lead structure for the development of novel targeted therapeutics.

Properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-5-7-17(8-6-16)27(30)31)15-33-21-18-3-1-4-19(18)26(22(29)24-21)10-2-9-25-11-13-32-14-12-25/h5-8H,1-4,9-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHLGHUUJFLPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure

The molecular formula of the compound is C19H22N6O3SC_{19}H_{22}N_6O_3S, and its structure can be represented as follows:

SMILES C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)N)C(=O)N4C=CC=CC4=N3\text{SMILES }C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)N)C(=O)N4C=CC=CC4=N3

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer progression. Recent studies have indicated that it may function as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein stability and cellular signaling pathways associated with tumorigenesis.

Anticancer Properties

A significant focus of research has been on the anticancer effects of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound showed an IC50 value of approximately 10 µM, indicating moderate potency.
  • Non-Small Cell Lung Cancer (NSCLC) : Inhibition studies revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 8 to 15 µM across different NSCLC cell lines.

Table 1 summarizes the anticancer activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-710DUB inhibition
A549 (NSCLC)12Induction of apoptosis
HCT116 (Colon)9Cell cycle arrest

Enzyme Inhibition

The compound has been identified as a potent inhibitor of USP28, a deubiquitinating enzyme implicated in cancer cell survival. Studies have shown that treatment with the compound leads to a significant reduction in USP28 levels, thereby promoting the degradation of its substrates such as LSD1 and c-Myc.

Case Studies

  • Study on MCF-7 Cells : A study assessed the impact of the compound on MCF-7 cells, revealing that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
  • NSCLC Model : In an animal model for NSCLC, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs from literature include derivatives with variations in the pyrimidinone core, substituents on the acetamide group, and heterocyclic modifications. Below is a detailed analysis of physicochemical properties, spectroscopic data, and structural features.

Physicochemical Properties

Compound Name / ID Substituent(s) Yield (%) Melting Point (°C) Molecular Formula
Target Compound 4-nitrophenyl, morpholinopropyl N/A N/A C24H28N6O5S
5.4 4-chlorophenyl 76 >282 C13H12ClN3O2S
5.6 2,3-dichlorophenyl 80 230–232 C13H11Cl2N3O2S
5.15 4-phenoxyphenyl 60 224–226 C20H19N3O3S
Compound 24 Cyclopenta-thieno-pyrimidine 53 197–198 C18H19N3O2S

Key Observations :

  • Yield: Electron-deficient aryl groups (e.g., 5.6 with dichlorophenyl, 80% yield) generally achieve higher yields compared to bulky substituents (e.g., 5.15 with phenoxyphenyl, 60%) .
  • Melting Points : Chlorinated derivatives (5.4, 5.6) exhibit higher melting points, likely due to enhanced intermolecular interactions (halogen bonding, symmetry). The target compound’s 4-nitrophenyl group may further elevate its melting point, though data is unavailable.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Highlights:
  • SCH2 Protons : Resonate at 4.08–4.12 ppm across analogs (e.g., 5.4, 5.6), consistent with thioether linkages .
  • Aromatic Protons : The 4-nitrophenyl group in the target compound would deshield adjacent protons, likely shifting NHCO (currently ~10.1–10.2 ppm in analogs) further downfield .
  • Morpholinopropyl Protons: Expected at 2.5–3.5 ppm (CH2 near N), absent in other analogs .
Mass Spectrometry:
  • 5.6 : [M+H]+ at 344.21 .
  • Compound 24 : [M+H]+ at 326.0 .
  • Target Compound : Predicted [M+H]+ ~537.2 (unreported in evidence).
Elemental Analysis:
  • 5.6 : C 45.29%, N 12.23%, S 9.30% (matches theoretical values) .
  • Target Compound : Higher nitrogen content (due to morpholine and nitro groups) and sulfur ~8–9%.

Structural and Functional Differences

  • Core Modifications: Compound 24 replaces the cyclopenta[d]pyrimidinone with a thieno-fused system, altering electronic properties and bioavailability .
  • Substituent Effects: 4-Nitrophenyl (target): Strong electron-withdrawing effects enhance electrophilicity vs. 4-chlorophenyl (5.4) or phenoxyphenyl (5.15) . simpler alkyl chains in analogs.

Research Implications

  • Synthetic Optimization : Lower yields for bulky substituents (e.g., 5.15) suggest steric hindrance during alkylation; the target compound’s synthesis may require tailored conditions .
  • Biological Relevance : The nitro and morpholine groups in the target compound could enhance interactions with enzymes or receptors, though activity data is absent in provided evidence.

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